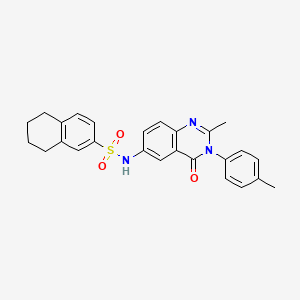
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the quinazolinone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its unique structural features include a quinazolinone core with a p-tolyl substituent and a sulfonamide group, which may significantly influence its biological activity.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This formula indicates the presence of nitrogen and sulfur functional groups that contribute to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2S |
| Molecular Weight | 398.49 g/mol |
| CAS Number | 1105236-32-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors influencing various signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds within the quinazolinone family exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The sulfonamide group is particularly significant as it enhances the compound's ability to penetrate bacterial membranes and exert its effects.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that related quinazolinone derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties due to its structural characteristics.
- Anti-inflammatory Properties : Another investigation into quinazolinone derivatives revealed their potential as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could also exhibit anti-inflammatory effects.
Comparative Analysis with Related Compounds
| Compound | Biological Activity |
|---|---|
| 4-Oxoquinazoline | Anticonvulsant |
| Methaqualone | Sedative-hypnotic |
| 2-Nitrobenzamide | Antimicrobial |
| N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazoline) | Potential antimicrobial & anti-inflammatory |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the quinazolinone core through cyclization reactions with appropriate substrates.
Future Directions
Ongoing research is focused on optimizing the synthesis process to enhance yield and purity while exploring the full spectrum of biological activities. Further studies are needed to elucidate the precise mechanisms by which this compound interacts with biological systems and to evaluate its therapeutic potential in clinical settings.
特性
IUPAC Name |
N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-17-7-11-22(12-8-17)29-18(2)27-25-14-10-21(16-24(25)26(29)30)28-33(31,32)23-13-9-19-5-3-4-6-20(19)15-23/h7-16,28H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFCUPFTVHXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














